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molecular formula C13H21NO4 B8492020 (1RS,2RS)-2-tert-butoxycarbonylamino-4-methylene-cyclopentanecarboxylic acid methyl ester

(1RS,2RS)-2-tert-butoxycarbonylamino-4-methylene-cyclopentanecarboxylic acid methyl ester

Cat. No. B8492020
M. Wt: 255.31 g/mol
InChI Key: XMBXQXTXVMETJK-UHFFFAOYSA-N
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Patent
US07501413B2

Procedure details

To a solution of 1.28 g of 35a in 30 ml of MeOH was added a solution of 0.42 g of LiOH.H2O in 10 ml of H2O and stirring was continued at 50° C. for 1 h. The solution was evaporated to approximately half of the volume, the aqueous layer was washed with Et2O, acidified with HCl, the suspension was filtered and the residue dried to give 1.13 g (93%) of the title compound 35b. MS: 242.4 (M+H)+.
Name
Quantity
1.28 g
Type
reactant
Reaction Step One
Name
LiOH.H2O
Quantity
0.42 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
93%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([CH:5]1[CH2:9][C:8](=[CH2:10])[CH2:7][CH:6]1[NH:11][C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])=[O:4].O[Li].O>CO.O>[C:15]([O:14][C:12]([NH:11][CH:6]1[CH2:7][C:8](=[CH2:10])[CH2:9][CH:5]1[C:3]([OH:4])=[O:2])=[O:13])([CH3:18])([CH3:16])[CH3:17] |f:1.2|

Inputs

Step One
Name
Quantity
1.28 g
Type
reactant
Smiles
COC(=O)C1C(CC(C1)=C)NC(=O)OC(C)(C)C
Name
LiOH.H2O
Quantity
0.42 g
Type
reactant
Smiles
O[Li].O
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was evaporated to approximately half of the volume
WASH
Type
WASH
Details
the aqueous layer was washed with Et2O
FILTRATION
Type
FILTRATION
Details
the suspension was filtered
CUSTOM
Type
CUSTOM
Details
the residue dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC1C(CC(C1)=C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.13 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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